

A Technical Guide to the Certificate of Analysis for Acebutolol-d7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for the deuterated internal standard, Acebutolol-d7. Understanding the data and experimental protocols presented in a CoA is critical for ensuring the quality, identity, and purity of reference materials used in research and development.

Quantitative Data Summary

The quantitative data from a Certificate of Analysis for Acebutolol-d7 is summarized below. These specifications are crucial for assessing the suitability of the reference standard for its intended analytical application.



Test	Specification	Method
Appearance	White to Off-White Solid	Visual Inspection
Purity (HPLC)	≥99.0%	High-Performance Liquid Chromatography
Chemical Identity	Conforms to Structure	Mass Spectrometry (MS), ¹ H NMR
Deuterium Incorporation	≥98% (d7)	Mass Spectrometry
Molecular Formula	C18H21D7N2O4	-
Molecular Weight	371.48 g/mol	-
Storage Condition	-20°C, Dessicated, in Dark	-

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the CoA are provided below. These protocols offer insight into the conditions under which the quality of Acebutolol-d7 was assessed.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is employed to separate Acebutolol-d7 from any non-deuterated counterparts, metabolites, or other impurities, allowing for accurate quantification of its purity.[1][2][3]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).[3]
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5).[3] A
 typical mobile phase could be a mixture of methanol and water.[1]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detection at 230 nm or 240 nm.[1][3]



 Procedure: A solution of Acebutolol-d7 is prepared in the mobile phase and injected into the HPLC system. The peak area of the Acebutolol-d7 is compared to the total area of all detected peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry confirms the chemical identity of the compound by measuring its mass-to-charge ratio (m/z) and provides evidence for the successful incorporation of deuterium atoms. [4][5]

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass analyzer.[4][6]
- Ionization Mode: Positive Electrospray Ionization (ESI) is typically used.[5]
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the m/z of the molecular ion is measured. For Acebutolol-d7 (C₁₈H₂₁D₇N₂O₄), the expected [M+H]⁺ ion would be approximately m/z 372.3, confirming the molecular weight.
- Procedure for Deuterium Incorporation: High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopic peaks. The relative intensities of the mass peaks corresponding to d0 through d7 are measured to determine the percentage of the d7 species.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the molecular structure of Acebutolol-d7. The absence of signals at specific chemical shifts where protons have been replaced by deuterium provides definitive structural evidence.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).[4]

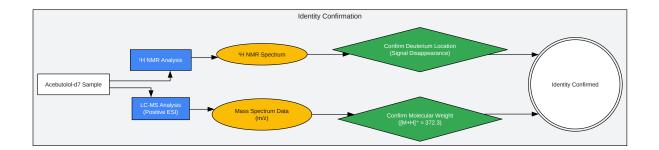


Procedure: The Acebutolol-d7 sample is dissolved in the deuterated solvent and the ¹H NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Acebutolol standard. The disappearance or significant reduction of proton signals at the sites of deuterium labeling confirms the structure of Acebutolol-d7.

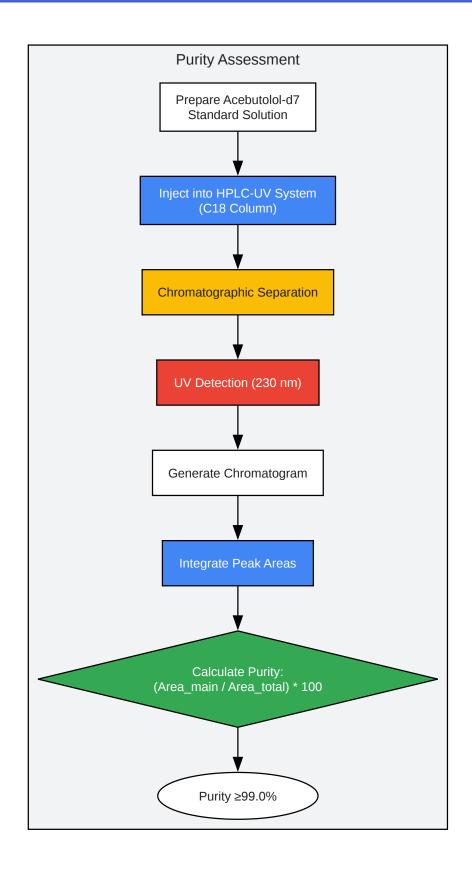
Visualized Workflows and Pathways

The following diagrams illustrate the logical workflows for key analytical procedures and the pharmacological pathway of Acebutolol.

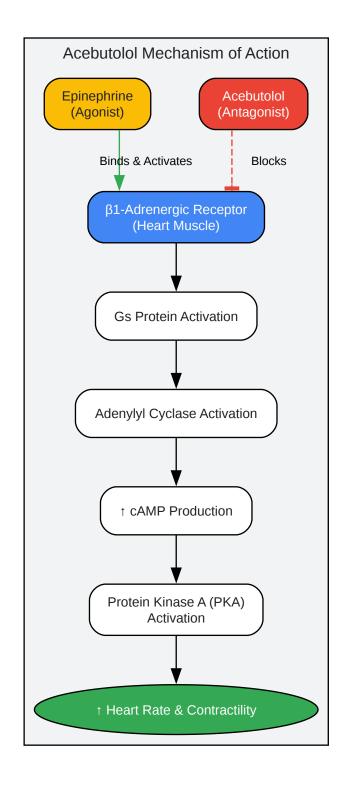












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References

- 1. First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijbpas.com [ijbpas.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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